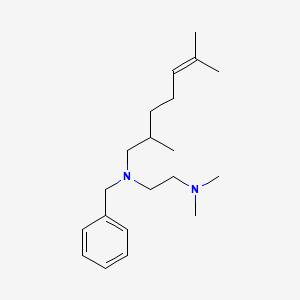![molecular formula C28H29N3O3 B5120326 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of arylpiperazine derivatives, including our compound of interest, involves extensive pre-systemic and systemic metabolism, featuring CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, undergo further biotransformation, primarily via CYP2D6-dependent oxidation (Caccia, 2007). Additionally, the contribution of arylalkyl substituents to the potency and selectivity of binding affinity at D2-like receptors is noteworthy, emphasizing the role of common pharmacophoric groups in the synthesis and evaluation of such ligands (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione reflects its complex nature with potential for varied biological interactions. Its structure facilitates extensive tissue distribution, including brain tissue, which is crucial for its pharmacological effects. The variability in metabolite-to-parent drug ratios among individuals highlights the structural complexity and the influence of genetic factors on its pharmacokinetics (Caccia, 2007).
Chemical Reactions and Properties
Reactions involving arylmethylidenefuranones demonstrate the versatility of our compound in forming a wide range of other chemicals, including acyclic, cyclic, and heterocyclic compounds. These reactions are influenced by the initial reagents' structure, the strength of the nucleophilic agent, and the reaction conditions, leading to the synthesis of amides, pyrrolones, and other derivatives (Kamneva et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility and distribution in tissues, including the brain, are critical for understanding the pharmacological actions of arylpiperazine derivatives. These properties are significantly influenced by the metabolic pathways, particularly the roles of CYP3A4 and CYP2D6 enzymes in the biotransformation of these compounds (Caccia, 2007).
Chemical Properties Analysis
The chemical behavior of our compound under various conditions, including its reactivity with C- and N-nucleophiles, provides insight into its chemical properties. These interactions lead to the formation of diverse molecular structures, showcasing the compound's utility in synthesizing a wide array of chemical entities with potential biological activities (Kamneva et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-34-25-15-9-8-14-23(25)31-26(32)20-24(28(31)33)29-16-18-30(19-17-29)27(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,24,27H,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKWOUDNYNAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

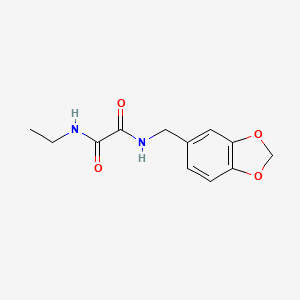
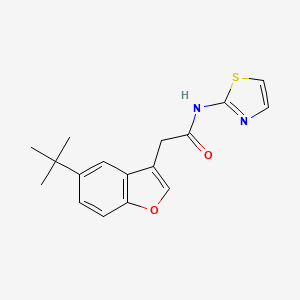
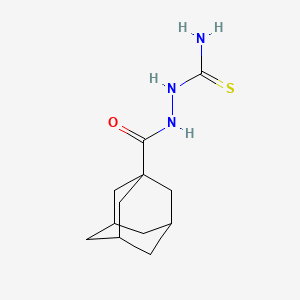

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)
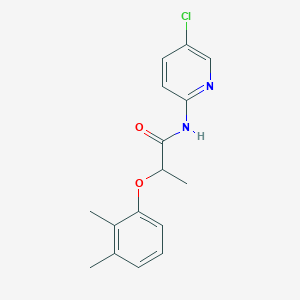
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)
